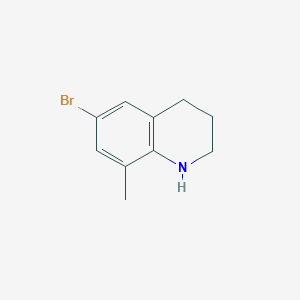

6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline” is a chemical compound with the molecular formula C9H10BrN . It has a molecular weight of 212.09 .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrN/c10-8-3-4-9-7 (6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2 . This indicates that the compound has a bromine atom at the 6th position and a methyl group at the 8th position of the tetrahydroquinoline ring.Physical and Chemical Properties Analysis

The compound is a white to yellow to brown or gray solid or liquid . and should be stored in a refrigerator . The compound’s CAS Number is 22190-35-8 .科学的研究の応用

Synthesis of Quinoline Derivatives

6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline serves as a crucial intermediate in the synthesis of various quinoline derivatives. For instance, its bromination reaction has been investigated to produce synthetically valuable compounds like 4,6,8-tribromoquinoline and 6,8-dibromo-1,2,3,4-tetrahydroquinoline in efficient yields. These derivatives are further converted to their corresponding quinolines through aromatization and have been employed in the synthesis of novel trisubstituted quinoline derivatives via lithium-halogen exchange reactions, showcasing the versatility of this compound in organic synthesis (Şahin et al., 2008).

Development of Novel Ligands and Chelating Agents

The compound has been utilized in the Friedländer approach to incorporate 6-bromoquinoline into novel chelating ligands, demonstrating its utility in forming bidentate and tridentate 6-bromoquinoline derivatives. These derivatives have potential applications in coordination chemistry, where they could be dimerized or functionalized to form complex molecules with unique optical properties (Hu et al., 2003).

Applications in Dyes and Fluorescent Probes

The structure of this compound has been exploited in the development of new fluorescent quinolinium dyes for applications in nanometre particle sizing. These dyes exhibit broad pH-range fluorescence and have found utility in determining the particle size of colloidal silica, illustrating the compound's significance in materials science and analytical chemistry (Geddes et al., 2000).

Photolabile Protecting Groups

It has also been used in the synthesis of photolabile protecting groups for carboxylic acids based on brominated hydroxyquinolines. These groups are designed to have greater single photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making them suitable for in vivo use. Their increased solubility and low fluorescence enhance their utility as caging groups for biological messengers, demonstrating the compound's importance in biochemistry and drug development (Fedoryak et al., 2002).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

作用機序

Target of Action

Tetrahydroquinolines, a class of compounds to which this molecule belongs, have been associated with various biological activities against infective pathogens and neurodegenerative disorders .

Mode of Action

Related tetrahydroquinolines have been shown to inhibit the formation of cdk5/p25, a complex that leads to hyperphosphorylation of tau, a protein implicated in neurodegenerative diseases .

Biochemical Pathways

Related tetrahydroquinolines have been shown to interfere with the cdk5/p25 pathway, which is involved in tau hyperphosphorylation .

Pharmacokinetics

Pharmacokinetic behavior of related tetrahydroquinolines has been investigated in animal models .

Result of Action

Related tetrahydroquinolines have been shown to inhibit the formation of cdk5/p25, leading to a decrease in tau hyperphosphorylation, which could potentially alleviate symptoms of neurodegenerative diseases .

特性

IUPAC Name |

6-bromo-8-methyl-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-7-5-9(11)6-8-3-2-4-12-10(7)8/h5-6,12H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPGOKGCHKDWBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NCCC2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methyl-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2893519.png)

![4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B2893527.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2893530.png)

![(S)-4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/no-structure.png)

![1-[(3-chlorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2893536.png)